molecular formula C11H10N2O2 B3022919 methyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 856061-37-5

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B3022919
CAS No.: 856061-37-5
M. Wt: 202.21 g/mol
InChI Key: ROXAFVODFXYSFO-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a carboxylate ester. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate. This reaction typically involves refluxing the reactants in a mixture of toluene and dichloromethane for about 2 hours . Another method involves the condensation of 1,3-diketones with arylhydrazines, often using catalysts like Nano-ZnO .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly processes, such as one-pot multicomponent reactions and the employment of heterogeneous catalysts, is encouraged to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Methyl 3-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Pyrazole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
  • 3(5)-aminopyrazoles .

Uniqueness

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAFVODFXYSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349390
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56426-35-8
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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